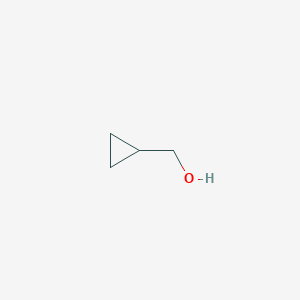
1,2-苯二胺-D4
概述
描述
1,2-Benzene-D4-diamine, also known as 1,2-benzenediamine-D4, is a deuterated form of 1,2-benzenediamine. This compound is characterized by the presence of four deuterium atoms, which replace the hydrogen atoms in the benzene ring. The molecular formula of 1,2-Benzene-D4-diamine is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . This compound is commonly used in various scientific research applications due to its unique isotopic properties.
科学研究应用
1,2-Benzene-D4-diamine is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
作用机制
Target of Action
It’s worth noting that the compound is structurally similar to 1,2-benzenediamine , which is known to interact with various targets in the body, including dopamine receptors .
Mode of Action
For instance, it might bind to dopamine receptors and modulate their activity
Biochemical Pathways
Given its potential interaction with dopamine receptors, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and memory.
Pharmacokinetics
It has a molecular weight of 112.166, a density of 1.2±0.1 g/cm3, and a boiling point of 257.0±0.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Based on its potential interaction with dopamine receptors, it could potentially modulate neuronal activity and neurotransmission .
Action Environment
The action, efficacy, and stability of 1,2-Benzene-D4-diamine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. Moreover, its safety data sheet suggests that dust formation should be avoided and adequate ventilation should be ensured during its handling .
生化分析
Biochemical Properties
It is known that the parent compound, 1,2-Benzenediamine, can participate in various biochemical reactions
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
准备方法
1,2-Benzene-D4-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with deuterated ammonia, followed by the reduction of the resulting 2-nitroaniline-D4 . The reaction conditions typically involve the use of zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.
化学反应分析
1,2-Benzene-D4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized to form benzimidazole derivatives when reacted with formic acid.
Reduction: Reduction of the nitro group in 2-nitroaniline-D4 to form 1,2-Benzene-D4-diamine.
Common reagents used in these reactions include zinc powder, ethanol, formic acid, and various electrophiles. The major products formed from these reactions are benzimidazole derivatives and substituted benzimidazoles .
相似化合物的比较
1,2-Benzene-D4-diamine is similar to other deuterated aromatic diamines, such as 1,3-benzene-D4-diamine and 1,4-benzene-D4-diamine. it is unique due to its specific isotopic composition and the position of the deuterium atoms in the benzene ring . This uniqueness makes it particularly useful in studies involving isotopic labeling and the investigation of reaction mechanisms . Other similar compounds include:
1,3-Benzene-D4-diamine: A deuterated form of 1,3-benzenediamine with deuterium atoms at different positions in the benzene ring.
1,4-Benzene-D4-diamine: A deuterated form of 1,4-benzenediamine with deuterium atoms at different positions in the benzene ring.
These compounds share similar chemical properties but differ in their isotopic composition and the position of the deuterium atoms, which can influence their reactivity and applications .
属性
IUPAC Name |
3,4,5,6-tetradeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291765-93-0 | |
| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone](/img/structure/B32775.png)





![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)



